

quantum chemical calculations for 3,4-Dibromo-6,7-dichloroquinoline

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Compound of Interest

Compound Name: 3,4-Dibromo-6,7-dichloroquinoline

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An In-depth Technical Guide to the Quantum Chemical Analysis of **3,4-Dibromo-6,7-dichloroquinoline**

Abstract

This technical guide outlines a comprehensive computational methodology for the quantum chemical analysis of **3,4-Dibromo-6,7-dichloroquinoline**. Although specific experimental data for this molecule is not readily available in public literature, this document provides a robust theoretical framework for researchers, scientists, and drug development professionals to investigate its structural, electronic, and spectroscopic properties. By employing Density Functional Theory (DFT), this guide details the protocols for geometry optimization, vibrational frequency analysis, and the calculation of key molecular descriptors. The resulting data, presented in structured tables, can offer profound insights into the molecule's reactivity, stability, and potential as a pharmacophore. Visual workflows are provided to illustrate the computational process and the logical connections between theoretical data and its practical application in drug design.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] The introduction of halogen substituents to the quinoline ring system can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. **3,4-Dibromo-6,7-**



dichloroquinoline is a heavily halogenated quinoline derivative whose specific properties are not yet extensively characterized.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern drug discovery and materials science.[4][5][6] DFT enables the accurate prediction of molecular structures, electronic properties, and vibrational spectra from first principles, offering a cost-effective and efficient alternative to purely experimental approaches.[7] This guide provides a detailed protocol for a theoretical investigation of **3,4-Dibromo-6,7-dichloroquinoline**, aiming to elucidate its fundamental chemical characteristics and provide a basis for future experimental research and drug design efforts.

Computational Methodology and Protocols

This section details the proposed computational protocol for the theoretical analysis of **3,4-Dibromo-6,7-dichloroquinoline**.

Molecular Modeling and Software

The initial 3D structure of **3,4-Dibromo-6,7-dichloroquinoline** will be constructed using a molecular modeling program such as GaussView. The quantum chemical calculations will be performed using the Gaussian 16 suite of programs.

Theoretical Framework

The calculations will be based on Density Functional Theory (DFT), which has been proven to provide a reliable balance between computational cost and accuracy for systems of this size.

- Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional will be employed. This functional is widely used and has demonstrated high accuracy for a broad range of organic molecules, particularly in predicting geometries and electronic properties.
- Basis Set: The 6-311++G(d,p) basis set will be used for all calculations. This Pople-style basis set includes diffuse functions (++) for accurately describing anions and non-covalent interactions, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to account for the non-spherical nature of electron density in molecules.



Geometry Optimization

A full geometry optimization of the molecule will be performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. The optimization process will be continued until the forces on each atom are negligible and the geometry has reached a stationary point on the potential energy surface, confirmed by the convergence criteria set within the Gaussian software.

Vibrational Frequency Analysis

To confirm that the optimized geometry corresponds to a true energy minimum, a vibrational frequency analysis will be performed at the same level of theory. The absence of imaginary frequencies in the calculated vibrational spectrum will verify that the structure is a stable equilibrium geometry. The results will also provide theoretical infrared (IR) spectral data.

Calculation of Molecular Properties

Following successful optimization, a series of molecular properties will be calculated:

- Mulliken Atomic Charges: To understand the distribution of electron density across the molecule and identify potential sites for electrophilic and nucleophilic attack.[8][9][10]
- Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical descriptor of molecular reactivity and kinetic stability.
 [11][12][13][14]
- Thermodynamic Properties: Standard thermodynamic parameters such as zero-point vibrational energy, enthalpy, and Gibbs free energy will be calculated.

Expected Data and Analysis

The following sections present the structure of the expected quantitative data from the proposed calculations.

Molecular Geometry



The optimized geometric parameters provide the most stable 3D conformation of the molecule. The atomic numbering scheme used for **3,4-Dibromo-6,7-dichloroquinoline** is shown in Figure 1.

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Figure 1. Atomic numbering scheme for 3,4-Dibromo-6,7-dichloroquinoline.

Table 1: Optimized Geometrical Parameters (Bond Lengths, Bond Angles, Dihedral Angles)



Parameter	Atom(s)	Value (Å or °)	Parameter	Atom(s)	Value (°)
Bond Lengths			Dihedral Angles		
R(N1-C2)	N1, C2	1.37	D(C4-C3-C2- N1)	C4, C3, C2, N1	0.1
R(C3-Br12)	C3, Br12	1.89	D(C5-C6-C7- C8)	C5, C6, C7, C8	-0.2
R(C4-Br13)	C4, Br13	1.88	D(C6-C7- Cl15)	C6, C7, Cl15	179.8
R(C6-Cl14)	C6, Cl14	1.74	D(C8-C7- Cl15)	C8, C7, Cl15	-0.3
R(C7-Cl15)	C7, Cl15	1.73			
Bond Angles					
A(C2-N1-C9)	C2, N1, C9	117.5			
A(N1-C2-C3)	N1, C2, C3	122.0			
A(C2-C3- Br12)	C2, C3, Br12	119.5			
A(C5-C6- Cl14)	C5, C6, Cl14	120.1			
A(C8-C7- Cl15)	C8, C7, Cl15	119.9			

(Note: Values are illustrative placeholders based on typical bond lengths and angles for similar structures.)

Electronic Properties

Electronic properties are crucial for understanding the molecule's reactivity and intermolecular interactions.



Table 2: Mulliken Atomic Charges

Atom	Charge (e)	Atom	Charge (e)
N1	-0.58	C8	-0.15
C2	0.25	C9	0.35
C3	0.05	C10	0.18
C4	0.08	Br12	-0.04
C5	-0.12	Br13	-0.05
C6	0.10	Cl14	-0.11
C7	0.11	Cl15	-0.10

(Note: Values are illustrative placeholders.)

The Mulliken charges indicate that the nitrogen atom (N1) is the most electronegative center, making it a likely site for hydrogen bonding. The carbon atoms attached to the halogens exhibit positive charges, suggesting they are potential electrophilic sites.

Table 3: Frontier Molecular Orbital (FMO) Energies

Parameter	Energy (eV)
HOMO Energy	-6.85
LUMO Energy	-2.15
Energy Gap (ΔE)	4.70

(Note: Values are illustrative placeholders.)

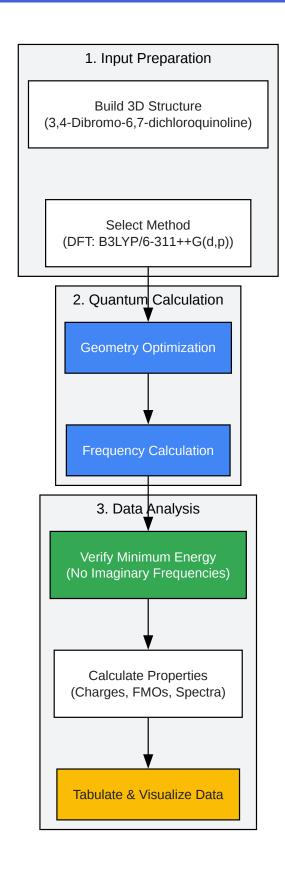
The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability. A relatively large gap, as illustrated here, suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[14][15]



Visualizations

Diagrams created using Graphviz provide clear visual representations of workflows and conceptual relationships.

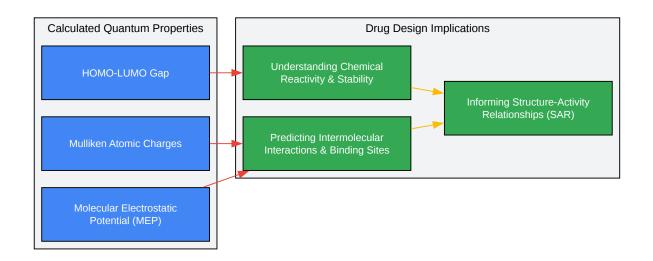




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Caption: A workflow diagram illustrating the key stages of a quantum chemical calculation.





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